1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a methylsulfanyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methylthiomethylamine under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclobutane ring or the methylsulfanyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-[(methylsulfanyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(methylsulfanyl)methyl]cyclopentan-1-amine hydrochloride
- 1-[(methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride
Comparison: 1-[(methylsulfanyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The strain in the cyclobutane ring can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research .
Properties
CAS No. |
2758000-16-5 |
---|---|
Molecular Formula |
C6H14ClNS |
Molecular Weight |
167.7 |
Purity |
95 |
Origin of Product |
United States |
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